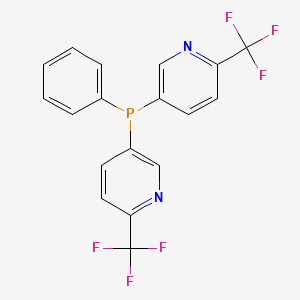![molecular formula C16H26CuO6 B15157054 copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a copper ion coordinated to a 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand. The presence of the copper ion imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate typically involves the reaction of copper salts with the corresponding ligand precursor. One common method involves the use of copper(II) acetate and 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it undergoes changes in its oxidation state.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions. Substitution reactions may involve the use of different ligands such as amines or phosphines. Coordination reactions typically require the presence of additional metal salts or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new copper-ligand complexes with different properties.
Scientific Research Applications
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and coordination polymers.
Mechanism of Action
The mechanism of action of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate involves its ability to coordinate with various molecular targets. The copper ion can interact with biological molecules such as proteins and DNA, leading to changes in their structure and function. Additionally, the compound can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A common copper salt used in various chemical reactions.
Copper(II) sulfate: Another widely used copper compound with different properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand allows for unique coordination chemistry and reactivity compared to other copper compounds.
Properties
Molecular Formula |
C16H26CuO6 |
|---|---|
Molecular Weight |
377.92 g/mol |
IUPAC Name |
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C8H14O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5,9H,1-4H3;/q;;+2/p-2 |
InChI Key |
ROLNDJBOTARFSP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)[O-].CC(=CC(=O)OC(C)(C)C)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)
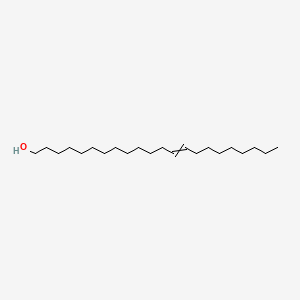

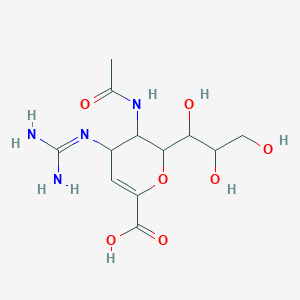
![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
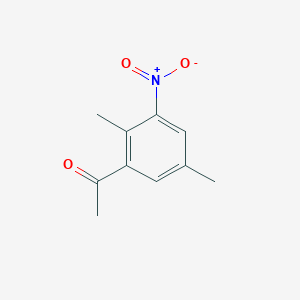

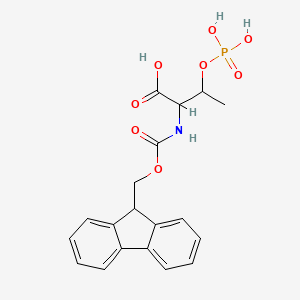
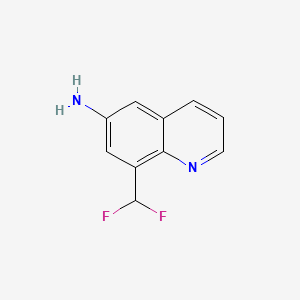
![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
